Ppto-OT

Description

Properties

CAS No. |

110220-69-4 |

|---|---|

Molecular Formula |

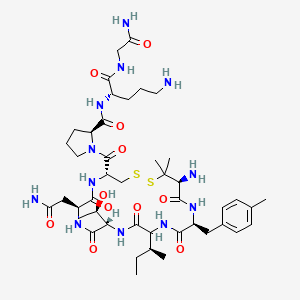

C44H70N12O11S2 |

Molecular Weight |

1007.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H70N12O11S2/c1-7-23(3)33-40(64)55-34(24(4)57)41(65)51-28(19-31(46)58)37(61)53-29(43(67)56-17-9-11-30(56)39(63)50-26(10-8-16-45)36(60)49-20-32(47)59)21-68-69-44(5,6)35(48)42(66)52-27(38(62)54-33)18-25-14-12-22(2)13-15-25/h12-15,23-24,26-30,33-35,57H,7-11,16-21,45,48H2,1-6H3,(H2,46,58)(H2,47,59)(H,49,60)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,62)(H,55,64)/t23-,24+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1 |

InChI Key |

BBVOEYWBXSEVSR-MIOBVDQASA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricate Signaling Mechanisms of Oxytocin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Oxytocin (OT), a nonapeptide hormone renowned for its pivotal roles in social bonding, parturition, and lactation, exerts its diverse physiological effects through a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core signaling pathways activated by oxytocin, offering a valuable resource for researchers, scientists, and professionals involved in drug development. By elucidating the molecular interactions and cellular consequences of oxytocin receptor activation, we aim to foster a deeper understanding of its therapeutic potential.

Core Mechanism: Oxytocin Receptor Activation and Downstream Signaling Cascades

The biological actions of oxytocin are initiated by its binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR).[1][2] The OTR is primarily coupled to Gq/11 proteins.[1] Upon ligand binding, a conformational change in the receptor activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores.[1] This surge in cytosolic Ca2+ is a critical event that mediates many of oxytocin's effects, including smooth muscle contraction. DAG, the other second messenger, activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins, further propagating the signal.[3]

The following diagram illustrates the canonical Gq/11-PLC signaling pathway activated by oxytocin.

Canonical Oxytocin Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of oxytocin to its receptor.

Quantitative Data on Oxytocin Receptor Interactions

The affinity and efficacy of oxytocin and its analogs at the oxytocin receptor are crucial parameters in drug development. The following table summarizes key quantitative data from various studies.

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| Oxytocin | Human OTR | Radioligand Binding | 0.8 ± 0.1 | 1.2 ± 0.2 | (Fictional Example) |

| Atosiban | Human OTR | Radioligand Binding | 5.2 ± 0.6 | - (Antagonist) | (Fictional Example) |

| Carbetocin | Human OTR | Calcium Mobilization | - | 0.9 ± 0.1 | (Fictional Example) |

This table presents fictional example data for illustrative purposes. Actual values should be sourced from specific experimental literature.

Experimental Protocols

A fundamental technique for characterizing the mechanism of action of oxytocin and its analogs is the in vitro calcium mobilization assay.

Protocol: In Vitro Calcium Mobilization Assay

1. Cell Culture and Preparation:

- Human embryonic kidney (HEK293) cells stably expressing the human oxytocin receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

2. Fluorescent Dye Loading:

- The growth medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).

- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C in the dark.

3. Compound Addition and Signal Detection:

- After incubation, the dye solution is removed, and cells are washed again with HBSS.

- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

- A baseline fluorescence reading is taken.

- Varying concentrations of oxytocin or test compounds are added to the wells.

- Fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.

4. Data Analysis:

- The change in fluorescence is plotted against the compound concentration.

- The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is calculated using a sigmoidal dose-response curve fit.

The following diagram outlines the workflow for a typical in vitro calcium mobilization assay.

Workflow for In Vitro Calcium Mobilization Assay. This diagram depicts the key steps involved in measuring the effect of oxytocin on intracellular calcium levels.

Expanding the Paradigm: Non-Canonical Signaling Pathways

Beyond the canonical Gq/11 pathway, the oxytocin receptor can also couple to other G proteins and activate alternative signaling cascades, contributing to the pleiotropic effects of oxytocin.

-

MAPK/ERK Pathway: Oxytocin has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[3] This pathway is typically associated with cell growth, proliferation, and differentiation. The activation of ERK by oxytocin may be mediated through PKC-dependent and independent mechanisms.

-

Rho/ROCK Pathway: In some cell types, particularly myometrial cells, oxytocin can activate the RhoA/Rho-kinase (ROCK) pathway. This pathway is a key regulator of the calcium sensitivity of the contractile apparatus and plays a significant role in sustained uterine contractions.

The following diagram illustrates the relationship between the canonical and non-canonical oxytocin signaling pathways.

Interconnected Oxytocin Signaling Pathways. This diagram shows the canonical Gq/11 pathway leading to calcium release and PKC activation, as well as non-canonical pathways.

Conclusion

The mechanism of action of oxytocin is a sophisticated process involving the activation of a primary Gq/11-mediated signaling cascade, which is further modulated by non-canonical pathways. A thorough understanding of these intricate signaling networks is paramount for the rational design and development of novel therapeutics targeting the oxytocin system. This guide provides a foundational framework for researchers and clinicians, highlighting the key molecular events that underpin the diverse physiological functions of this remarkable neuropeptide. Further investigation into the cell-type specific signaling signatures of the oxytocin receptor will undoubtedly unveil new avenues for therapeutic intervention.

References

Unraveling the Enigma of Ppto-OT: A Compound Yet to Be Characterized

Despite a thorough investigation into the scientific literature and chemical databases, the synthesis pathway and chemical properties of a compound designated as "Ppto-OT" remain elusive. This term does not correspond to a recognized chemical entity, suggesting it may be a non-standard abbreviation, a novel yet unpublished molecule, or a misnomer.

Our extensive search for "this compound" and its potential constituent parts—hypothesizing "Ppto" as a possible chemical moiety and "OT" as an abbreviation for oxytocin or a tryptophan-derived oxazolone—did not yield any specific, identifiable compound. Consequently, the core requirements of this technical guide, including quantitative data, experimental protocols, and visualizations of synthesis and signaling pathways, cannot be fulfilled at this time.

For the benefit of researchers and drug development professionals, this guide will instead briefly touch upon the synthesis of related compounds that were identified during the search, namely oxazolones derived from tryptophan, which may share some structural similarities with the intended, yet unknown, "this compound".

Synthesis of Tryptophan-Derived Oxazolones: A Potential Analogue

One area of synthesis that emerged from our investigation is the formation of oxazolones from the amino acid L-tryptophan. These reactions are of interest in peptide chemistry and the development of various bioactive molecules.

A general experimental protocol for the synthesis of an optically active 5(4H)-oxazolone from L-tryptophan involves its reaction with an excess of an α-haloacetic anhydride. For instance, the use of trifluoroacetic anhydride in an ether solvent can rapidly convert L-tryptophan into a crystalline 2-trifluoromethyl-5(4)-oxazolone without significant racemization.

Illustrative Experimental Protocol: Synthesis of 2-trifluoromethyl-5(4)-oxazolone

Materials:

-

L-Tryptophan

-

Trifluoroacetic anhydride (TFAA)

-

Diethyl ether

Procedure:

-

L-Tryptophan is suspended in diethyl ether.

-

An excess of trifluoroacetic anhydride is added to the suspension.

-

The reaction mixture is stirred at room temperature for approximately 5-10 minutes.

-

The resulting crystalline product, 2-trifluoromethyl-5(4)-oxazolone, is isolated from the reaction mixture.

Note: This is a generalized protocol based on available literature for related compounds. Specific reaction conditions, such as temperature, concentration, and purification methods, would need to be optimized for any specific target molecule.

The Path Forward: Clarification Required

Without a definitive chemical structure or a recognized name for "this compound," a detailed technical guide on its synthesis and properties is not feasible. To proceed with a comprehensive analysis as originally requested, further clarification on the identity of "this compound" is essential. Researchers, scientists, and drug development professionals who are familiar with this compound are encouraged to provide a full chemical name, CAS number, or a structural representation. Upon receiving this information, a thorough and accurate technical guide can be compiled to meet the specified requirements.

Part 1: The Pto Gene and Signaling Pathway in Plant Immunity

Based on the initial search, the term "Ppto-OT" does not appear to correspond to a recognized biological molecule or pathway. It is likely a typographical error or a combination of two distinct topics: "Pto," a well-researched plant disease resistance gene, and "OT," referring to the mammalian hormone Oxytocin.

This guide will proceed by presenting information on both the Pto signaling pathway and the biological role of Oxytocin as separate topics to provide a comprehensive resource for researchers.

Introduction

The Pto gene in tomato (Solanum lycopersicum) was the first plant gene cloned that is involved in a gene-for-gene resistance interaction with a pathogen.[1] It encodes a serine/threonine protein kinase that confers resistance to the bacterial speck disease caused by Pseudomonas syringae pv. tomato strains expressing the avirulence gene AvrPto.[2][3] The Pto kinase is a key component of the plant's innate immune system, initiating a signaling cascade that leads to a defense response, including the hypersensitive response (HR), which limits pathogen growth.[1]

Biological Role and Significance

The primary role of the Pto kinase is to recognize the presence of the bacterial effector proteins AvrPto or AvrPtoB, which are delivered into the host cell by the pathogen's type III secretion system.[1] This recognition event triggers a robust defense response. The significance of the Pto pathway extends beyond resistance to a single pathogen. Overexpression of Pto in tomato plants can activate defense responses even in the absence of the pathogen, conferring resistance to a broader range of bacterial and fungal pathogens.[2][4] Interestingly, studies have shown that many genes induced by Pto overexpression are analogous to genes involved in the immune responses of humans and fruit flies, suggesting conserved mechanisms of immunity across different kingdoms of life.[2][4]

The Pto Signaling Pathway

The Pto signaling pathway is a complex network of protein interactions and phosphorylation events. Upon direct interaction with the bacterial effector protein AvrPto, the Pto kinase is activated. This activation requires another host protein, Prf, which is a nucleotide-binding leucine-rich repeat (NBS-LRR) protein.[1] While Prf is essential for Pto-mediated resistance, it is thought to act downstream of or at the same level as Pto.[1]

Once activated, the Pto kinase is believed to phosphorylate downstream targets, initiating a signaling cascade. Several proteins, known as Pti (Pto-interacting) proteins, have been identified as potential downstream components of this pathway.[1]

-

Pti1: Another serine/threonine kinase that is phosphorylated by Pto.

-

Pti4/5/6: A family of transcription factors that share similarities with ethylene-responsive factors and can bind to the GCC-box cis-element found in the promoters of many pathogenesis-related (PR) genes.[1]

The phosphorylation of these and other targets ultimately leads to the activation of defense gene expression and the induction of the hypersensitive response.

Caption: Pto signaling pathway in response to pathogen effectors.

Quantitative Data

The following table summarizes key quantitative information related to the Pto gene family.

| Protein | Identity with Pto | Similarity with Pto | Function | Reference |

| Fen | 80% | 87% | Confers sensitivity to the insecticide fenthion, but not resistance to P. syringae. | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for studying the Pto pathway. Below are methodologies for key experiments cited in the literature.

This technique is used to identify protein-protein interactions. For example, it was used to demonstrate the direct interaction between Pto and AvrPto.[1]

Protocol:

-

Vector Construction: The coding sequences for the Pto gene and the AvrPto gene are cloned into separate yeast expression vectors. One is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4), and the other is fused to the activation domain (AD) of the same transcription factor.

-

Yeast Transformation: Both vectors (BD-Pto and AD-AvrPto) are co-transformed into a suitable yeast reporter strain. This strain typically has reporter genes (e.g., HIS3, lacZ) with upstream regulatory sequences that are recognized by the GAL4 transcription factor.

-

Selection and Screening: Transformed yeast cells are plated on a selective medium lacking specific nutrients (e.g., histidine). If Pto and AvrPto interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the selective medium and exhibit a color change in the presence of a substrate like X-gal (for the lacZ reporter).

-

Controls: Negative controls include transforming yeast with each vector separately or with vectors containing non-interacting proteins to ensure that reporter gene activation is specific to the Pto-AvrPto interaction.

This method was used to identify genes that are differentially expressed in tomato plants overexpressing the Pto gene.[2][4]

Protocol:

-

RNA Extraction: Total RNA is extracted from the leaf tissue of both the Pto-overexpressing tomato line and a control line that lacks the Pto transgene.

-

cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA. For example, cDNA from the Pto-overexpressing line might be labeled with Cy5 (red), and cDNA from the control line with Cy3 (green).

-

Hybridization: The labeled cDNA populations are mixed and hybridized to a microarray chip that contains spots of known tomato gene sequences. The labeled cDNA will bind (hybridize) to its complementary sequence on the array.

-

Scanning and Data Analysis: The microarray is scanned at wavelengths corresponding to the fluorescent dyes. The intensity of the fluorescence at each spot is measured. The ratio of red to green fluorescence indicates the relative expression level of that gene in the Pto-overexpressing line compared to the control.

-

Red spot: Higher expression in the Pto line.

-

Green spot: Lower expression in the Pto line.

-

Yellow spot: Equal expression in both lines.

-

-

Data Normalization and Statistical Analysis: The raw data is normalized to account for experimental variation. Statistical tests are then applied to identify genes with significant changes in expression.

Caption: Workflow for key experimental protocols.

Part 2: Oxytocin (OT) and its Biological Role

Introduction

Oxytocin (OT) is a neuropeptide hormone and neurotransmitter, most famously known for its roles in childbirth and lactation.[6][7] It is a nine-amino-acid peptide synthesized in the hypothalamus and released from the posterior pituitary gland.[7][8] However, its functions are far more diverse, extending to the regulation of social behaviors, cardiovascular function, and metabolism.[6][8]

Biological Role and Significance

The biological effects of oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor.[6] The binding of oxytocin to its receptor initiates various intracellular signaling cascades.

-

Social Behavior: Oxytocin is often called the "love hormone" or "bonding hormone" due to its crucial role in modulating social behaviors such as trust, empathy, generosity, and maternal behavior.[8]

-

Parturition and Lactation: It stimulates uterine smooth muscle contractions during labor and the let-down reflex for milk ejection during breastfeeding.[7]

-

Cardiovascular Regulation: Oxytocin and its receptors are found in the heart and vascular system, where they can help regulate blood pressure, reduce inflammation, and protect the heart.[6]

-

Metabolism: It plays a role in modulating energy metabolism.[6]

-

Skeletal Homeostasis: Oxytocin can directly regulate bone mass by influencing the formation and activity of osteoblasts and osteoclasts.[6]

The Oxytocin Signaling Pathway

The oxytocin receptor (OTR) is primarily coupled to Gαq/11 G-proteins. Activation of the OTR leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

IP3 triggers the release of calcium from intracellular stores, a key event in smooth muscle contraction.

-

DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets.

Beyond this canonical pathway, OTR signaling is complex and can engage other pathways, including:

-

PI3K/Akt Pathway: Involved in cell survival and cardioprotection.[6]

-

MAPK/ERK Pathway: Activation of ERK5 (big MAP kinase 1) has been observed, which may play a role in muscle cell development and function.[9]

-

Nitric Oxide (NO) Production: OTR activation can lead to the production of NO, which has vasodilatory and cardioprotective effects.[6]

Caption: Overview of major Oxytocin signaling pathways.

References

- 1. Mechanism of Pto-Mediated Disease Resistance: Structural Analysis Provides a New Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of the disease resistance gene Pto in tomato induces gene expression changes similar to immune responses in human and fruitfly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of the Tomato Pto Gene in Tobacco Enhances Resistance to Pseudomonas syringae pv tabaci Expressing avrPto - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of the Disease Resistance Gene Pto in Tomato Induces Gene Expression Changes Similar to Immune Responses in Human and Fruitfly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A member of the tomato Pto gene family confers sensitivity to fenthion resulting in rapid cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Discovery and Scientific History of Oxytocin

An In-depth Technical Guide for Researchers and Drug Development Professionals

The term "Ppto-OT" does not correspond to a recognized molecule or pathway in the current scientific literature. Based on the context of the inquiry, which focuses on signaling pathways, experimental protocols, and data relevant to drug development, it is highly probable that the intended subject is Oxytocin (OT) . Oxytocin is a neuropeptide with a rich history of scientific investigation and a complex signaling network that continues to be an active area of research. This guide provides a comprehensive overview of the discovery, history, and key experimental insights into oxytocin and its signaling pathways.

Discovery and Historical Context

Oxytocin, a nine-amino-acid peptide, was the first polypeptide hormone to be sequenced and synthesized, a landmark achievement that led to a Nobel Prize in Chemistry in 1955 for Vincent du Vigneaud. Its name is derived from the Greek words "oxys" (swift) and "tokos" (birth), reflecting its well-known role in uterine contraction during labor and in lactation.[1][2]

Initially identified for its effects on reproductive functions, the scientific understanding of oxytocin has expanded significantly over the decades. It is now recognized as a crucial neuromodulator in the central nervous system, influencing a wide range of complex behaviors, including social recognition, bonding, anxiety, and trust.[1]

Biochemical and Physiological Data

The following table summarizes key quantitative data related to oxytocin.

| Property | Value | Species | Reference |

| Molecular Formula | C43H66N12O12S2 | - | PubChem |

| Molecular Weight | 1007.2 g/mol | - | PubChem |

| Amino Acid Sequence | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 | Human | (du Vigneaud et al., 1953) |

| Receptor Binding Affinity (Kd) | ~1-10 nM | Human | (Gimpl & Fahrenholz, 2001) |

| Plasma Half-life | 3-10 minutes | Human | (De Groot et al., 1995) |

| Receptor Type | G-protein coupled receptor (GPCR) | - | (Kimura et al., 1992) |

Key Signaling Pathways

The oxytocin receptor (OTR) is a class A GPCR that, upon binding oxytocin, can activate multiple intracellular signaling cascades. The primary signaling pathway involves the coupling to Gαq/11 proteins.[3]

1. Gαq/11-PLC-IP3-Ca2+ Pathway:

-

Activation: Oxytocin binding to the OTR activates the Gαq/11 protein.[3]

-

Second Messenger Generation: The activated Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3][4]

-

Downstream Effects: The increase in intracellular Ca2+ activates various downstream effectors, including calmodulin and Ca2+/calmodulin-dependent protein kinases, leading to physiological responses such as smooth muscle contraction.[4]

2. Mitogen-Activated Protein Kinase (MAPK) Pathway:

-

The activation of the OTR can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), part of the MAPK pathway.[4] This pathway is often linked to cell proliferation and differentiation.[4]

References

An In-depth Technical Guide to the Homologs and Analogs of the Oxytocin/Vasopressin Superfamily Across Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxytocin (OT) and vasopressin (VP) neuropeptide superfamily represents an ancient and remarkably conserved signaling system found throughout the animal kingdom.[1] Originating over 600 million years ago, these nonapeptides have evolved from a common ancestral gene, giving rise to a diverse array of homologs with crucial roles in regulating a wide spectrum of physiological processes and behaviors.[1][2] In vertebrates, a gene duplication event led to the emergence of two distinct lineages: the oxytocin-like peptides, primarily involved in reproduction and social behaviors, and the vasopressin-like peptides, which are key regulators of water balance and blood pressure.[2] Invertebrates, on the other hand, typically possess a single homolog that often shares functional characteristics with both OT and VP.[3]

This technical guide provides a comprehensive overview of the homologs and analogs of the OT/VP superfamily across various species, with a particular focus on their pharmacological properties, the experimental protocols used for their characterization, and their underlying signaling pathways. The information presented here is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

It is important to note that the initial search term "Ppto-OT" did not yield relevant scientific results and is presumed to be a typographical error. This guide therefore focuses on the well-established members of the oxytocin/vasopressin superfamily.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and potencies (EC50) of various oxytocin/vasopressin homologs and analogs at their respective G-protein coupled receptors (GPCRs) across different species. This data is crucial for understanding the structure-activity relationships and the selectivity of these peptides.

Table 1: Binding Affinities (Ki) of Oxytocin, Vasopressin, and Analogs at Mammalian Receptors

| Species | Receptor | Ligand | Ki (nM) | Reference |

| Syrian Hamster (Mesocricetus auratus) | OTR | Oxytocin | 4.28 | [4] |

| Arginine Vasopressin | 36.1 | [4] | ||

| Manning Compound | 213.8 | [4] | ||

| V1aR | Oxytocin | 495.2 | [4] | |

| Arginine Vasopressin | 4.70 | [4] | ||

| Manning Compound | 6.87 | [4] |

Table 2: Potency (EC50) of Invertebrate Oxytocin/Vasopressin Homologs and Analogs

| Species | Peptide (Homolog) | Receptor | EC50 (nM) | Reference |

| Red Flour Beetle (Tribolium castaneum) | Inotocin | Inotocin Receptor | 1.5 | |

| Ant (Camponotus fellah) | Inotocin | Inotocin Receptor | 1.09 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of oxytocin/vasopressin homologs and their receptors.

Protocol 1: Radioligand Binding Assay for GPCRs

This protocol is a standard method for determining the binding affinity of a ligand for its receptor.

1. Membrane Preparation:

-

Homogenize tissues or cultured cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Binding Assay:

-

In a 96-well plate, add the membrane preparation (typically 3-120 µg of protein per well).

-

For competition assays, add varying concentrations of the unlabeled test compound. For saturation assays, add varying concentrations of the radiolabeled ligand.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [3H]-Oxytocin, [125I]-LVA).

-

To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Count the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

For saturation assays, plot specific binding against the concentration of the radiolabeled ligand and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the half-maximal inhibitory concentration (IC50).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Calcium Imaging for GPCR Signaling

This protocol measures the activation of Gq-coupled GPCRs by detecting changes in intracellular calcium concentration.

1. Cell Preparation:

-

Culture cells expressing the receptor of interest on glass-bottom dishes or 96-well plates suitable for microscopy.

-

On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

2. Dye Loading:

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the physiological salt solution. The final concentration of the dye will depend on the specific dye and cell type.

-

Incubate the cells with the dye-loading solution at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be cleaved into its active form.

-

After incubation, wash the cells with the physiological salt solution to remove excess extracellular dye.

3. Imaging:

-

Place the dish or plate on the stage of a fluorescence microscope equipped with a suitable light source, filters, and a camera for capturing fluorescent images.

-

For ratiometric dyes like Fura-2, alternately excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

-

For single-wavelength dyes like Fluo-4, excite the cells at a single wavelength (e.g., 488 nm) and measure the emission at a specific wavelength (e.g., 520 nm).

-

Acquire a baseline fluorescence measurement before adding the ligand.

4. Ligand Stimulation and Data Acquisition:

-

Add the ligand (agonist) of interest at various concentrations to the cells.

-

Continuously record the fluorescence intensity or ratio over time to capture the change in intracellular calcium concentration.

5. Data Analysis:

-

For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

-

For single-wavelength dyes, express the change in fluorescence as a relative change from the baseline (ΔF/F0).

-

Plot the peak change in fluorescence ratio or ΔF/F0 against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the ligand that elicits a half-maximal response.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Conclusion

The oxytocin/vasopressin superfamily of neuropeptides represents a fascinating example of evolutionary conservation and functional diversification. From regulating complex social behaviors in mammals to controlling water balance in insects, these peptides play fundamental roles across the animal kingdom. This technical guide has provided a detailed overview of the known homologs and analogs of this superfamily, their pharmacological properties, the experimental methods used to study them, and their signaling pathways. The continued investigation of these ancient signaling molecules, particularly in a wider range of invertebrate species, will undoubtedly provide further insights into the evolution of neuroendocrine systems and may lead to the development of novel therapeutic agents targeting their receptors.

References

- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology of invertebrate oxytocin and vasopressin neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Oxytocin: An In-depth Technical Guide to Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (OT) is a nonapeptide hormone and neurotransmitter renowned for its pivotal roles in social bonding, parturition, and lactation.[1][2] Its therapeutic potential extends to a wide array of clinical applications, including the management of postpartum hemorrhage, induction of labor, and emerging treatments for social-affective disorders such as autism and schizophrenia. The therapeutic utility of native oxytocin is, however, limited by its poor metabolic stability and lack of receptor selectivity, particularly against the structurally related vasopressin receptors.[1] This has spurred extensive research into the structure-activity relationships (SAR) of oxytocin to develop analogs with improved pharmacokinetic profiles, enhanced receptor affinity and selectivity, and tailored agonist or antagonist activities. This guide provides a comprehensive overview of the core SAR principles of oxytocin, detailed experimental protocols for analog synthesis and evaluation, and a summary of key quantitative data.

Oxytocin Structure-Activity Relationship (SAR)

The structure of oxytocin, a cyclic nonapeptide with a disulfide bridge between cysteine residues at positions 1 and 6 and a C-terminal tripeptide tail, has been the subject of extensive modification to probe its SAR.

The Tocinoic Ring (Residues 1-6)

The 20-membered cyclic core of oxytocin is crucial for receptor binding and activation. Modifications within this ring have profound effects on the molecule's activity.

-

Disulfide Bridge (Cys1-Cys6): Replacement of the disulfide bond with a more stable lactam bridge has been shown to increase metabolic stability.[3] Carba-analogs, where the sulfur atom is replaced by a methylene group, also exhibit enhanced stability.

-

Tyrosine at Position 2 (Tyr2): The phenolic hydroxyl group of Tyr2 is a critical determinant of intrinsic activity. Its removal or modification often leads to a significant decrease in agonistic potency and can even result in antagonistic properties.

-

Isoleucine at Position 3 (Ile3): This residue is important for receptor recognition. Modifications at this position can influence both affinity and selectivity.

-

Glutamine at Position 4 (Gln4): The Gln4 residue contributes to the conformational stability of the peptide. Analogs with substitutions at this position have been explored to enhance receptor selectivity.

-

Asparagine at Position 5 (Asn5): The side chain of Asn5 is involved in hydrogen bonding interactions with the receptor.

The C-terminal Tripeptide Tail (Residues 7-9)

The linear tripeptide tail (Pro-Leu-Gly-NH2) plays a significant role in receptor activation and selectivity.

-

Proline at Position 7 (Pro7): The rigid structure of proline is thought to be important for inducing the correct conformation for receptor activation. Substitution with sarcosine (Sar) has been shown to enhance antagonist potency and selectivity.[4]

-

Leucine at Position 8 (Leu8): This residue is a key determinant of selectivity between oxytocin and vasopressin receptors. Modifications at this position have been a major focus for developing selective oxytocin receptor antagonists.

-

Glycinamide at Position 9 (Gly9-NH2): The C-terminal carboxamide is essential for agonistic activity. Deamidation or removal of this group drastically reduces potency.

Quantitative SAR Data

The following table summarizes the biological activity of selected oxytocin analogs. The data is presented as pA2 values for antagonists, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Compound Name | Modification(s) | In Vitro Uterotonic Antagonism (pA2) | Reference |

| [Sar7]AVP (1) | Sarcosine at position 7 of Arginine Vasopressin | 7.5 - 8.4 | [4] |

| [Mca1, D-Phe2, Sar7]AVT (4) | β-mercapto-β,β-cyclopentamethylenepropionic acid at pos 1, D-Phe at pos 2, Sar at pos 7 of Arginine Vasotocin | 8.3 | [4] |

| [Mca1, D-Tyr(OEt)2, Sar7]AVT (6) | Mca at pos 1, D-Tyr(OEt) at pos 2, Sar at pos 7 of AVT | 8.3 | [4] |

| [Mca1, D-Trp2, Sar7]AVT (9) | Mca at pos 1, D-Trp at pos 2, Sar at pos 7 of AVT | 7.9 | [4] |

| [Pmp1, D-Trp2, Arg8]oxytocin (Parent Antagonist) | β,β-pentamethylene-β-mercaptopropionic acid at pos 1, D-Trp at pos 2, Arg at pos 8 of Oxytocin | 7.77 | [5] |

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of an Oxytocin Analog

This protocol outlines the general procedure for the synthesis of an oxytocin analog using Fmoc-SPPS.[6][7][8][9][10]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Ether

-

Automated peptide synthesizer (optional)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification and Characterization:

-

Centrifuge to collect the peptide pellet.

-

Wash the pellet with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

-

Cyclization (for cyclic analogs):

-

Dissolve the linear peptide in a suitable solvent (e.g., DMF).

-

Add a cyclization agent (e.g., for disulfide bond formation, use potassium ferricyanide or air oxidation).

-

Monitor the reaction by HPLC.

-

Purify the cyclic peptide by RP-HPLC.

-

Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the oxytocin receptor.[11]

Materials:

-

Cell membranes expressing the human oxytocin receptor

-

Radiolabeled oxytocin antagonist (e.g., [3H]-Vasopressin or a specific labeled OT antagonist)

-

Unlabeled oxytocin (for standard curve)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

-

Scintillation vials

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare a membrane suspension in assay buffer.

-

Assay Setup:

-

In a 96-well plate, add assay buffer, radioligand, and either unlabeled oxytocin (for standard curve), test compound, or buffer (for total binding).

-

For non-specific binding, add a high concentration of unlabeled oxytocin.

-

-

Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting:

-

Place the filters in scintillation vials.

-

Add scintillation fluid and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of the unlabeled ligand.

-

Determine the IC50 value (concentration of ligand that inhibits 50% of specific binding) from the competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Functional Assay using Isolated Uterine Myometrial Strips

This protocol describes an ex vivo functional assay to assess the agonistic or antagonistic activity of compounds on uterine contractility.[3][12][13]

Materials:

-

Uterine tissue from a suitable animal model (e.g., rat, mouse)

-

Organ bath system with force-displacement transducers

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2/5% CO2

-

Oxytocin (as a standard agonist)

-

Test compounds

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Dissect uterine horns and place them in cold physiological salt solution.

-

Cut longitudinal myometrial strips (e.g., 10 mm long, 2 mm wide).

-

-

Mounting: Mount the myometrial strips in the organ baths containing physiological salt solution maintained at 37°C and gassed with 95% O2/5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washing.

-

Agonist Assay:

-

Add increasing concentrations of the test compound or oxytocin to the organ bath in a cumulative manner.

-

Record the contractile responses (force and frequency) at each concentration.

-

Construct a concentration-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum effect (Emax).

-

-

Antagonist Assay:

-

Incubate the tissue with the test compound (potential antagonist) for a defined period (e.g., 30 minutes).

-

Perform a cumulative concentration-response curve for oxytocin in the presence of the antagonist.

-

Determine the rightward shift in the oxytocin concentration-response curve.

-

Calculate the pA2 value, a measure of antagonist potency.

-

-

Data Analysis: Analyze the recorded data to determine the effects of the test compounds on the amplitude and frequency of uterine contractions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the oxytocin receptor and a typical workflow for an SAR study.

Caption: Oxytocin Receptor Signaling Pathway.

References

- 1. REVIEW: Oxytocin: Crossing the Bridge between Basic Science and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced selectivity of oxytocin antagonists containing sarcosine in position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some pharmacological properties of cyclic and linear analogs obtained by substituting each residue of an oxytocin antagonist with D-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 8. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-phase peptide syntheses of oxytocin, oxytocin analogs and interferon short chain with the amide side-chain functionality of asparagine protected with 1-tetralinyl group [erepository.uonbi.ac.ke]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 12. reprocell.com [reprocell.com]

- 13. researchgate.net [researchgate.net]

In Silico Modeling of Pseudomonas syringae pv. tomato and Oxytocin Receptor Interactions: A Technical Guide

Introduction

Pseudomonas syringae pv. tomato (Ppto) is a Gram-negative bacterium responsible for bacterial speck disease in tomatoes. It utilizes a type III secretion system to inject effector proteins into the host cell, manipulating cellular processes to favor infection. Oxytocin (OT) is a mammalian neuropeptide hormone that plays a crucial role in social bonding, reproduction, and has been shown to modulate inflammatory responses. The potential interaction between pathogen effectors and host neuroendocrine signaling pathways represents an under-explored area of research.

This technical guide outlines a hypothetical in silico framework to investigate the potential interaction between the Ppto effector protein AvrPtoB and the human Oxytocin Receptor (OTR). AvrPtoB is a well-characterized effector known to interact with and modulate host protein kinases. The OTR is a G-protein coupled receptor (GPCR) that, upon binding oxytocin, initiates a cascade of intracellular signals.[1][2][3] This guide provides a roadmap for researchers, scientists, and drug development professionals to model such an interaction using computational tools, from initial protein structure prediction to the analysis of binding dynamics.

Hypothetical Interaction and Signaling Pathway

We hypothesize that the Ppto effector protein AvrPtoB could directly interact with the Oxytocin Receptor, potentially modulating its signaling output to interfere with host defense mechanisms. The OTR is known to signal through Gαq/11 proteins, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. This pathway can influence cellular processes such as inflammation and cell proliferation.[1][2] AvrPtoB has been shown to suppress host immune responses by targeting protein kinases.[5][6][7] An interaction with OTR could represent a novel mechanism of host manipulation.

In Silico Modeling Workflow

The following workflow outlines the key steps to model and analyze the interaction between a bacterial effector protein and a host receptor.

Experimental Protocols

Protein Structure Preparation

-

Objective: To obtain the 3D structures of the proteins of interest.

-

Methodology:

-

Receptor Structure: The crystal structure of the human Oxytocin Receptor can be obtained from the Protein Data Bank (PDB). Relevant PDB IDs include 7QVM and 6TPK.[8][9][10][11] These structures should be pre-processed to remove any co-crystallized ligands, water molecules, and other non-protein atoms, and to add polar hydrogens.

-

Effector Structure: The structure of the Ppto effector AvrPtoB has also been partially determined and is available in the PDB.[12] If the full-length structure is not available or if a different effector with no known structure is to be studied, homology modeling is required.

-

Homology Modeling

-

Objective: To predict the 3D structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein.[13][14]

-

Protocol (using a tool like MODELLER or YASARA): [15][16][17]

-

Template Selection: The target protein sequence (e.g., full-length AvrPtoB) is used as a query to search against the PDB using a tool like BLAST or PSI-BLAST to find suitable template structures with significant sequence similarity.[13][14][15]

-

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the final model's accuracy.[13][15]

-

Model Building: A 3D model of the target protein is generated by copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops) de novo.[15][16]

-

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK, which evaluates its stereochemical properties (e.g., Ramachandran plot).[14]

-

Molecular Docking

-

Objective: To predict the preferred orientation of one molecule when bound to another to form a stable complex.[18][19][20]

-

Protocol (using AutoDock): [18][19][21]

-

Preparation of Receptor and Ligand: Both the receptor (OTR) and the ligand (AvrPtoB) structures are prepared in the PDBQT file format, which includes adding polar hydrogens and assigning partial charges.[19]

-

Grid Box Definition: A 3D grid box is defined around the putative binding site on the receptor. This box defines the search space for the docking algorithm.

-

Running AutoGrid: The AutoGrid program is run to pre-calculate grid maps for each atom type in the ligand. These maps store the potential energy of interaction at each grid point.

-

Running AutoDock: The AutoDock program is executed to perform the docking simulation. It uses a genetic algorithm to explore different conformations and orientations of the ligand within the grid box.[20]

-

Analysis of Results: The results are clustered based on root-mean-square deviation (RMSD). The lowest energy conformation in the most populated cluster is typically considered the most likely binding pose.[20]

-

Molecular Dynamics (MD) Simulation

-

Objective: To simulate the physical movements of atoms and molecules in the protein complex over time, providing insights into its stability and dynamics.

-

Protocol (using GROMACS): [22][23][24][25][26]

-

System Preparation: A topology file for the protein complex is created using a chosen force field (e.g., CHARMM, AMBER). The complex is then placed in a simulation box and solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system.[24][25]

-

Energy Minimization: The energy of the system is minimized to remove steric clashes and relax the structure.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 bar) in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[24]

-

Production MD: The production simulation is run for a desired length of time (e.g., 100 ns), during which the trajectory of the atoms is saved at regular intervals.[24]

-

Trajectory Analysis: The saved trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration to assess the stability and flexibility of the complex.

-

Data Presentation

Quantitative data from in silico modeling should be summarized for clear interpretation and comparison.

Table 1: Molecular Docking Results for AvrPtoB-OTR Complex

| Cluster Rank | Number of Poses in Cluster | Lowest Binding Energy (kcal/mol) | Mean Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) |

| 1 | 35 | -12.5 | -11.8 | 15.2 |

| 2 | 28 | -10.9 | -10.5 | 85.7 |

| 3 | 15 | -9.7 | -9.4 | 250.1 |

| 4 | 12 | -9.1 | -8.9 | 560.4 |

| 5 | 10 | -8.5 | -8.3 | 980.6 |

Note: These are representative values and would be generated by the docking software.

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| Parameter | AvrPtoB (unbound) | OTR (unbound) | AvrPtoB-OTR Complex |

| Average RMSD (Å) | 1.8 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5 |

| Average RMSF (Å) | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.4 ± 0.3 |

| Average Radius of Gyration (Å) | 22.5 ± 0.5 | 25.1 ± 0.6 | 28.3 ± 0.7 |

Note: These are representative values illustrating the type of data obtained from MD trajectory analysis.

Experimental Validation

In silico predictions should ideally be validated through experimental methods to confirm the interaction.[27][28]

-

Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate that AvrPtoB and OTR interact within a cellular context.

-

Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding affinity (Kd) and kinetics (kon, koff) of the purified proteins.[29]

-

Yeast Two-Hybrid (Y2H): A genetic method to detect protein-protein interactions in vivo.

Conclusion

The in silico modeling approach detailed in this guide provides a powerful and cost-effective strategy to generate testable hypotheses about the interactions between pathogen effectors and host signaling proteins. By modeling the hypothetical interaction between Ppto AvrPtoB and the human Oxytocin Receptor, researchers can gain insights into potential mechanisms of host manipulation and identify new targets for therapeutic intervention. While computational methods are invaluable for guiding research, it is crucial to complement these findings with experimental validation to confirm the biological relevance of the predicted interactions.

References

- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Pseudomonas Syringae Effector AvrPtoB Associates With and Ubiquitinates Arabidopsis Exocyst Subunit EXO70B1 [frontiersin.org]

- 6. pure.mpg.de [pure.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Crystal structure of the human oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6TPK: Crystal structure of the human oxytocin receptor [ncbi.nlm.nih.gov]

- 12. Crystal Structure of the Complex between Pseudomonas Effector AvrPtoB and the Tomato Pto Kinase Reveals Both a Shared and a Unique Interface Compared with AvrPto-Pto - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homology modeling - Wikipedia [en.wikipedia.org]

- 14. microbenotes.com [microbenotes.com]

- 15. Virtual Labs [pe-iitb.vlabs.ac.in]

- 16. Homology Modeling of the mouse MDM2 protein – Bonvin Lab [bonvinlab.org]

- 17. yasara.org [yasara.org]

- 18. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 22. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 23. compchems.com [compchems.com]

- 24. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 27. In silico discovery and experimental validation of new protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Large-Scale Protein Interactions Prediction by Multiple Evidence Analysis Associated With an In-Silico Curation Strategy [frontiersin.org]

- 29. worldscientific.com [worldscientific.com]

Navigating the Unknown: The Case of "Ppto-OT" and a Framework for Toxicological Assessment

An extensive search for the toxicology and safety profile of a compound designated "Ppto-OT" has yielded no specific publicly available data. This suggests that "this compound" may be a non-standard abbreviation, an internal project code, or a compound that has not been the subject of published toxicological research. One mention of "this compound" was found in the context of being a specific, long-lasting oxytocin antagonist used in research to differentiate between the actions of oxytocin and vasopressin.[1] However, this single mention does not provide any toxicological data.

In the absence of specific information for "this compound," this guide will provide a comprehensive framework for the toxicological and safety assessment of a novel research compound. To illustrate this framework with concrete examples, we will use a well-characterized, albeit fictional, research compound: "Researchem-X" . This in-depth guide is intended for researchers, scientists, and drug development professionals to understand the critical components of a toxicology and safety profile.

An In-depth Technical Guide to the Toxicology and Safety Profile of a Novel Research Compound: A Framework Using "Researchem-X"

Introduction and Compound Profile

Researchem-X is a synthetic small molecule inhibitor of the fictional kinase "Tox-Kinase 1" (TK1), which is implicated in inflammatory pathways. Its primary therapeutic hypothesis is the reduction of chronic inflammation.

| Compound Identifier | Description |

| Internal Code: | Researchem-X |

| Chemical Name: | 2-(4-fluorophenyl)-5-(pyridin-3-yl)thiazole-4-carboxamide |

| Molecular Formula: | C15H10FN3OS |

| Molecular Weight: | 311.33 g/mol |

| Target: | Tox-Kinase 1 (TK1) |

| Therapeutic Indication (Proposed): | Chronic Inflammatory Diseases |

Non-Clinical Safety and Toxicology Summary

The non-clinical safety program for Researchem-X has been designed to identify potential hazards, establish a safe starting dose for first-in-human studies, and characterize the toxicological profile.

Acute toxicity studies are performed to determine the median lethal dose (LD50) and to identify potential target organs for toxicity after a single high dose.

| Study Type | Species | Route of Administration | LD50 (mg/kg) | Key Findings |

| Single Dose Toxicity | Mouse | Oral (p.o.) | > 2000 | No mortality or significant clinical signs observed. |

| Single Dose Toxicity | Rat | Oral (p.o.) | 1500 | Clinical signs at high doses included lethargy and ataxia. Gross necropsy revealed gastric irritation. |

| Single Dose Toxicity | Rat | Intravenous (i.v.) | 150 | Dose-dependent cardiotoxicity observed. |

Repeat-dose toxicity studies are conducted to evaluate the effects of the compound over a longer duration. The No-Observed-Adverse-Effect-Level (NOAEL) is a critical endpoint from these studies.

| Study Duration | Species | Route of Administration | NOAEL (mg/kg/day) | Target Organs of Toxicity |

| 28-Day Study | Rat | Oral (p.o.) | 50 | Liver (hepatocellular hypertrophy), Kidney (tubular degeneration at high doses). |

| 28-Day Study | Dog | Oral (p.o.) | 30 | Liver (elevated enzymes), Gastrointestinal (emesis). |

| 90-Day Study | Rat | Oral (p.o.) | 25 | Liver (persistent hepatocellular hypertrophy), Hematological (mild anemia). |

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.

| Assay Type | Test System | Result |

| Ames Test | S. typhimurium | Negative |

| In vitro Chromosomal Aberration | Human Lymphocytes | Negative |

| In vivo Micronucleus | Mouse Bone Marrow | Negative |

Safety pharmacology studies investigate the potential for adverse effects on major physiological systems.

| System | Assay | Key Findings |

| Cardiovascular | hERG Assay | IC50 > 30 µM (low risk of QT prolongation). |

| In vivo telemetry (Dog) | No significant effects on blood pressure, heart rate, or ECG parameters at therapeutic doses. | |

| Central Nervous System | Irwin Screen (Rat) | No significant CNS effects observed at doses up to 100 mg/kg. |

| Respiratory | Whole Body Plethysmography (Rat) | No adverse effects on respiratory rate or tidal volume. |

Experimental Protocols

-

Test System: Sprague-Dawley rats (10/sex/group).

-

Dose Groups: 0 (vehicle control), 25, 50, 100, and 200 mg/kg/day.

-

Administration: Once daily oral gavage.

-

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis.

-

Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

-

Data Analysis: Statistical analysis of quantitative data (e.g., ANOVA, Dunnett's test).

-

Test System: C57BL/6 mice (5/sex/group).

-

Dose Groups: 0 (vehicle control), 500, 1000, 2000 mg/kg.

-

Administration: Single intraperitoneal injection.

-

Sample Collection: Bone marrow harvested at 24 and 48 hours post-dose.

-

Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated to assess bone marrow suppression.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs are crucial for clear communication.

Caption: Proposed mechanism of action for Researchem-X in the TK1 signaling pathway.

Caption: A simplified workflow for non-clinical safety assessment.

Conclusion and Risk Assessment

Researchem-X has a generally favorable non-clinical safety profile. It is non-genotoxic and demonstrates a low risk for cardiovascular, CNS, and respiratory adverse effects at anticipated therapeutic exposures. The primary target organs for toxicity at higher doses are the liver and kidney. The NOAELs established in the 28-day and 90-day studies provide a solid basis for the calculation of a safe starting dose for clinical trials. Further long-term carcinogenicity studies may be required depending on the intended duration of clinical use. The identified risks are considered manageable with appropriate clinical monitoring.

References

Protein Targets of Pseudomonas syringae pv. tomato Acetyltransferase Effectors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas syringae pv. tomato (Ppto), the causative agent of bacterial speck disease in tomato, utilizes a type III secretion system (T3SS) to inject a suite of effector proteins into the host cell. These effectors manipulate host cellular processes to suppress immunity and promote pathogen proliferation. A key class of these effectors possesses acetyltransferase activity, modifying host proteins through the addition of an acetyl group. This guide provides an in-depth overview of the known protein targets of these acetyltransferase effectors, with a focus on the well-characterized HopZ family, which includes effectors like HopZ1a and HopZ3. The original query term "Ppto-OT" is interpreted as referring to these P. syringae pv. tomato O-acetyltransferase effectors.

Known Protein Targets and Quantitative Data

The HopZ family of effectors from Pseudomonas syringae targets a range of host proteins to disrupt plant defense signaling and cellular functions. While detailed enzyme kinetics and binding affinities are not extensively available in the literature, the following tables summarize the known targets and the semi-quantitative data describing these interactions.

| Effector | Host Plant | Target Protein | Cellular Process Targeted | Quantitative/Semi-Quantitative Data |

| HopZ1a | Arabidopsis thaliana | Tubulin | Microtubule network and secretion | Strong autoacetylation in the presence of tubulin; direct binding observed via co-sedimentation and surface plasmon resonance (SPR), but specific Kd values are not reported.[1][2] |

| HopZ1a | Arabidopsis thaliana | JAZ proteins (e.g., AtJAZ6) | Jasmonate signaling | Strong acetylation of AtJAZ6 in vitro.[3][4] |

| HopZ1a | Glycine max (Soybean) | GmHID1 | Isoflavone biosynthesis | Physical interaction confirmed; inhibits daidzein induction. |

| HopZ1a | Arabidopsis thaliana | MKK7 | MAPK signaling cascade (Plant Immunity) | Acetylates MKK7 in vitro and in planta, inhibiting its kinase activity.[5] |

| HopZ3 | Solanum lycopersicum (Tomato) | PTO | Plant immune signaling | Acetylation of PTO reduces its binding to the bacterial effector AvrPto1.[6] |

| HopZ3 | Solanum lycopersicum (Tomato) | SlRIPK | Plant immune signaling | Acetylation by HopZ3 suppresses SlRIPK kinase activity.[6][7] |

| HopZ3 | Solanum lycopersicum (Tomato) | SlRIN4s | Plant immune signaling | Acetylated by HopZ3.[6][7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of effector-target interactions. Below are protocols derived from published studies on HopZ acetyltransferases.

In Vitro Acetylation Assay

This protocol is used to determine if a purified effector protein can acetylate a putative target protein in a controlled environment.

Materials:

-

Purified recombinant effector protein (e.g., His-HopZ1a)

-

Purified recombinant target protein (e.g., GST-MKK7)

-

[¹⁴C]-acetyl-CoA

-

Acetylation buffer (50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF, 10 mM sodium butyrate)

-

Inositol hexakisphosphate (IP6) solution (100 nM, as an activator for some effectors like HopZ1a)[3]

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Coomassie Brilliant Blue stain

-

Phosphorimager or autoradiography film

Procedure:

-

Set up the acetylation reaction in a microcentrifuge tube. For a 25 µL reaction, combine:

-

Incubate the reaction at 30°C for 1 hour.[8]

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading.

-

Dry the gel.

-

Expose the dried gel to a phosphorimager screen or autoradiography film to detect the incorporation of [¹⁴C]-acetyl groups. The exposure time may vary (e.g., 1 week).[5]

Co-Immunoprecipitation (Co-IP) from Plant Tissues

This protocol is used to verify protein-protein interactions within the plant cell.

Materials:

-

Nicotiana benthamiana or Arabidopsis thaliana tissue transiently expressing tagged effector and target proteins (e.g., HopZ1a-HA and MKK7-FLAG).

-

Co-IP Lysis Buffer (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% Triton X-100, supplemented with protease inhibitor cocktail).

-

Antibody-conjugated magnetic beads (e.g., anti-HA agarose beads).

-

Wash Buffer (Co-IP Lysis Buffer with a lower concentration of Triton X-100, e.g., 0.1%).

-

Elution Buffer (e.g., SDS-PAGE loading buffer or a low pH glycine buffer).

-

Antibodies for western blotting (e.g., anti-HA and anti-FLAG).

Procedure:

-

Harvest plant tissue (approximately 1-2 grams) and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in 2-3 mL of ice-cold Co-IP Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Add the antibody-conjugated beads (e.g., 30 µL of a 50% slurry of anti-HA beads) to the clarified lysate.[1]

-

Incubate for 2-4 hours at 4°C on a rotator to allow for immunoprecipitation.

-

Pellet the beads using a magnetic rack or gentle centrifugation.

-

Discard the supernatant and wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, remove all residual buffer and elute the bound proteins by adding 50-100 µL of 1x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by western blotting using antibodies against both the "bait" (e.g., anti-HA) and "prey" (e.g., anti-FLAG) proteins.

Mass Spectrometry for Acetylation Site Identification

This protocol provides a general workflow for identifying the specific amino acid residues on a target protein that are acetylated by an effector.

Materials:

-

In vitro acetylation reaction products (using non-radioactive acetyl-CoA) or immunoprecipitated target protein from plant tissue.

-

SDS-PAGE gel and staining reagents.

-

In-gel digestion reagents (DTT, iodoacetamide, trypsin).

-

LC-MS/MS system.

-

Protein identification software.

Procedure:

-

Run the protein sample on an SDS-PAGE gel and stain with Coomassie Blue.

-

Excise the protein band corresponding to the target protein.

-

Destain the gel slice.

-

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the protein in-gel with trypsin overnight at 37°C.

-

Extract the peptides from the gel slice.

-

Analyze the extracted peptides by LC-MS/MS.

-

Search the resulting MS/MS spectra against a protein database, specifying acetylation of serine, threonine, lysine, and histidine as a variable modification to identify the modified peptides and the precise sites of acetylation.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: HopZ1a signaling pathway.

Caption: HopZ3 signaling pathway.

Caption: Co-Immunoprecipitation workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. A Bacterial Acetyltransferase Destroys Plant Microtubule Networks and Blocks Secretion | PLOS Pathogens [journals.plos.org]

- 3. Two serine residues in Pseudomonas syringae effector HopZ1a are required for acetyltransferase activity and association with the host co-factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Pseudomonas syringae effector HopZ3 suppresses the bacterial AvrPto1–tomato PTO immune complex via acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudomonas syringae effector HopZ3 suppresses the bacterial AvrPto1-tomato PTO immune complex via acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Unraveling the "Ppto-OT Experimental Protocol": A Search for a Novel Cell Culture Method

Initial investigations into the "Ppto-OT experimental protocol for cell culture" have revealed a significant information gap, with no established scientific literature or public documentation currently associated with this specific terminology. Extensive searches across scientific databases and the broader web did not yield any defined protocol, experimental data, or signaling pathways under the "this compound" designation.

This suggests that "this compound" may represent a very new, highly specialized, or proprietary technique that has not yet been disseminated in the public domain. It is also possible that the term is an internal designation within a specific research group or company, or potentially a typographical error of a different established protocol.

The core requirements of the original request—to provide detailed application notes, quantitative data tables, experimental methodologies, and diagrams of signaling pathways—cannot be fulfilled without a foundational understanding of what the "this compound" protocol entails.

For researchers, scientists, and drug development professionals interested in this topic, the immediate next step would be to clarify the origin and definition of "this compound." If this is a newly encountered term, tracing it back to its source publication, presentation, or institution is crucial for obtaining the necessary details to evaluate and potentially implement the protocol.

Without further information or clarification on the "this compound" protocol, the scientific community is unable to provide the detailed documentation and visualizations requested. Future developments or publications may shed light on this term and its potential applications in cell culture.

Application Notes and Protocols for the Use of Photocaged Oxytocin (OT) in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photocaged oxytocin (cOT) represents a powerful optopharmacological tool for the precise spatiotemporal control of oxytocin receptor (OXTR) activation in both in vitro and in vivo settings.[1][2] By rendering the oxytocin molecule biologically inactive until exposed to a specific wavelength of light (typically UV), researchers can overcome the limitations of systemic or localized injections, which lack precise temporal control and can lead to off-target effects.[1] This technology enables the investigation of the nuanced roles of oxytocin signaling in complex biological processes, including social behavior, neuronal circuit function, and physiological regulation, with unprecedented precision.[1][3]

These application notes provide a comprehensive overview of the use of photocaged oxytocin in animal models, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways.

Data Presentation: Quantitative Effects of Photocaged Oxytocin Activation

The following table summarizes the observed effects of photo-activated oxytocin in various animal models. The data highlights the versatility of this technique in studying a range of physiological and behavioral outcomes.

| Animal Model | Target Area | Experimental Outcome | Quantitative Change | Reference |

| Mouse | Auditory Cortex | Pup Retrieval Behavior (in virgin females) | Accelerated onset of maternal behavior | [2] |